

The Chemical and Biological Profile of 8-Nonenoic Acid: A Technical Overview

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Compound of Interest		
Compound Name:	8-Nonenoic acid	
Cat. No.:	B1345111	Get Quote

CAS Number: 31642-67-8

This technical guide provides a comprehensive overview of **8-Nonenoic acid**, a monounsaturated fatty acid with growing interest in the fields of chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and biological significance.

Physicochemical Properties of 8-Nonenoic Acid

8-Nonenoic acid, also known as non-8-enoic acid, is a C9 unsaturated fatty acid with the terminal double bond at the eighth carbon.[1] Its chemical structure and properties make it a versatile building block in organic synthesis. A summary of its key physicochemical data is presented in the table below.



Property	Value	Reference
CAS Number	31642-67-8	[2][3][4][5][6]
Molecular Formula	C ₉ H ₁₆ O ₂	[2][3]
Molecular Weight	156.22 g/mol	[2][3]
Density	0.908 g/mL at 25 °C	[2]
Boiling Point	259.6 °C at 760 mmHg	[2]
Melting Point	2.5 °C	[2]
Flash Point	156.9 °C	[2]
Refractive Index	n20/D 1.444	[2]
рКа	4.78 ± 0.10 (Predicted)	[2]
LogP	2.59760	[2]

Synthesis of 8-Nonenoic Acid

A practical synthetic route to **8-nonenoic acid** can be achieved through a multi-step process starting from oleic acid. This involves oxidative cleavage followed by α -bromination and dehydrobromination.

Experimental Protocol: Synthesis from Oleic Acid

Step 1: Oxidative Cleavage of Oleic Acid to Nonanoic Acid

- Reaction Setup: In a suitable reaction vessel, dissolve oleic acid in an appropriate solvent such as dichloromethane or a mixture of methanol and dichloromethane.
- Ozonolysis: Cool the solution to a low temperature (typically -78 °C) using a dry ice/acetone bath. Bubble ozone gas through the solution until a blue color persists, indicating the reaction is complete.
- Oxidative Workup: Quench the reaction by adding an oxidizing agent, such as hydrogen peroxide, to the cooled solution. Allow the mixture to warm to room temperature and stir until

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the ozonide is completely decomposed.

Purification: After the workup, cool the reaction mixture and separate the organic layer. Wash
the organic layer sequentially with distilled water and a saturated sodium bicarbonate
solution to remove acidic byproducts. Dry the organic layer over anhydrous magnesium
sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The
resulting mixture of nonanoic acid and azelaic acid can be separated by fractional distillation
under reduced pressure, with nonanoic acid being the more volatile component.

Step 2: α-Bromination of Nonanoic Acid (Hell-Volhard-Zelinsky Reaction)

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place the purified nonanoic acid and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus.
- Bromination: Gently heat the mixture. Slowly add bromine (Br₂) from the dropping funnel.
 The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux.
- Reaction Completion: After the addition of bromine is complete, continue to heat the reaction
 mixture under reflux until the evolution of hydrogen bromide gas ceases, indicating the
 formation of 2-bromononanoyl bromide is complete.

Step 3: Dehydrobromination to 8-Nonenoic Acid

- Reaction Setup: The crude 2-bromononanoyl bromide is then subjected to dehydrobromination using a suitable base, such as potassium tert-butoxide or another hindered base, in an appropriate solvent to favor the formation of the terminal alkene.
- Reaction Conditions: The reaction conditions, including temperature and reaction time, are critical to maximize the yield of the desired 8-nonenoic acid isomer.
- Workup and Purification: After the reaction is complete, the mixture is acidified and the
 product is extracted with an organic solvent. The organic layer is washed, dried, and the
 solvent is evaporated. The final product, 8-nonenoic acid, is purified by distillation under
 reduced pressure.



Role in the Synthesis of Antineoplastic Agents

8-Nonenoic acid is a key reagent in the synthesis of 4-N-Alkyl Gemcitabine analogs, which are being investigated as potential antineoplastic agents.[5][7] Gemcitabine is a potent chemotherapeutic drug, but its efficacy is limited by rapid metabolic inactivation.[8] Modification at the 4-N position can confer resistance to this deamination.[8]

Experimental Protocol: Synthesis of 4-N-Non-8-enoyl Gemcitabine

- Activation of 8-Nonenoic Acid: 8-Nonenoic acid is first activated to a more reactive species, such as an acid chloride or an active ester (e.g., N-hydroxysuccinimide ester), to facilitate amide bond formation.
- Coupling Reaction: The activated 8-nonenoic acid is then reacted with the 4-amino group of Gemcitabine in the presence of a suitable base and solvent. The reaction conditions are optimized to ensure selective acylation at the desired position.
- Purification: The resulting 4-N-(non-8-enoyl)gemcitabine is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to obtain the desired product with high purity.

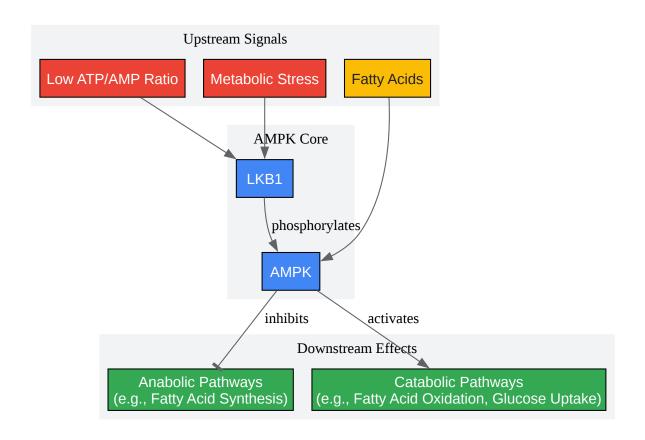
Biological Significance and Potential Applications Natural Occurrence and Semiochemical Activity

8-Nonenoic acid has been identified in natural sources, such as the leaves of the potato plant (Solanum tuberosum).[9] It also functions as a semiochemical, a chemical substance that carries a message, in the animal kingdom.[10]

Role in Capsaicin Biosynthesis

In Capsicum species (chili peppers), a related compound, 8-methyl-6-nonenoic acid, is a key precursor in the biosynthesis of capsaicinoids, the compounds responsible for the pungency of chili peppers.[6] This pathway involves the condensation of a branched-chain fatty acid derivative with vanillylamine.





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